(S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)
Description
(S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) (CAS: 879505-38-1) is a chiral bisphosphine ligand with a binaphthalene backbone. Its molecular formula is C₅₈H₄₂N₂O₂P₂, and it has a molecular weight of 860.9 g/mol . The compound features two diphenylphosphine groups attached to benzamide moieties, which are linked via a rigid (S)-configured 1,1'-binaphthalene diyl spacer. This structural rigidity and chirality make it valuable in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling .
Key properties include:
Properties
IUPAC Name |
2-diphenylphosphanyl-N-[1-[2-[(2-diphenylphosphanylbenzoyl)amino]naphthalen-1-yl]naphthalen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H42N2O2P2/c61-57(49-33-17-19-35-53(49)63(43-23-5-1-6-24-43)44-25-7-2-8-26-44)59-51-39-37-41-21-13-15-31-47(41)55(51)56-48-32-16-14-22-42(48)38-40-52(56)60-58(62)50-34-18-20-36-54(50)64(45-27-9-3-10-28-45)46-29-11-4-12-30-46/h1-40H,(H,59,61)(H,60,62) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKIOHHUGWDBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H42N2O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
860.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the binaphthalene backbone, which is achieved through the oxidative coupling of 2-naphthol using copper (II) chloride as the oxidant.
Formation of Diphenylphosphinobenzamide Groups: The diphenylphosphinobenzamide groups are introduced through a series of reactions involving the coupling of diphenylphosphine with benzoyl chloride.
Chiral Resolution: The final step involves the resolution of the chiral compound using chiral chromatography or recrystallization techniques to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves:
Large-Scale Oxidative Coupling: Utilizing industrial-grade copper (II) chloride and optimized reaction conditions to achieve efficient coupling of 2-naphthol.
Automated Coupling Reactions:
High-Throughput Chiral Resolution: Using high-throughput chiral chromatography systems to separate the desired enantiomer from the racemic mixture.
Chemical Reactions Analysis
Types of Reactions
(S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) undergoes various types of reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts.
Major Products Formed
Oxidized Derivatives: Formation of phosphine oxides and other oxidized products.
Reduced Products: Formation of phosphine hydrides and other reduced derivatives.
Substituted Derivatives: Formation of various substituted phosphine compounds.
Scientific Research Applications
Asymmetric Catalysis
BINAP is predominantly used as a ligand in asymmetric catalysis, where it plays a crucial role in enhancing the selectivity of reactions. It is particularly effective in:
- Palladium-Catalyzed Reactions : BINAP is extensively employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. It enhances the enantioselectivity by stabilizing the palladium complex and facilitating the formation of chiral products .
- Ruthenium-Catalyzed Reactions : The use of BINAP in ruthenium-catalyzed hydrogenation reactions has shown promising results, leading to high enantioselectivity in the production of various chiral compounds .
Synthesis of Chiral Compounds
The ability of BINAP to induce chirality makes it an essential reagent in the synthesis of various chiral compounds. Key applications include:
- Pharmaceutical Synthesis : BINAP has been utilized in the synthesis of several pharmaceutical agents where chirality is crucial for biological activity. For instance, its application in synthesizing chiral intermediates for drug development has been documented extensively .
- Natural Product Synthesis : The compound has also been employed in the total synthesis of complex natural products, where its ability to control stereochemistry is paramount .
Coordination Chemistry
BINAP serves as a versatile ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are used in various catalytic processes:
- Catalysts for Organic Transformations : BINAP-metal complexes are utilized as catalysts for a range of organic transformations, including oxidation and reduction reactions. The selectivity and efficiency offered by these catalysts are attributed to the chiral environment created by BINAP .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of BINAP in various applications:
- Study on Palladium-Catalyzed Reactions : Research demonstrated that using BINAP as a ligand significantly increased the yield and enantioselectivity of palladium-catalyzed reactions compared to other ligands. This study underscored its superiority in facilitating challenging transformations .
- Hydrogenation Reactions : A comparative study showed that BINAP-based catalysts provided higher enantioselectivity than traditional ligands in hydrogenation reactions, making them preferable for industrial applications .
Mechanism of Action
The mechanism of action of (S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) involves its ability to create a chiral environment around a metal center. This chiral environment facilitates enantioselective reactions by stabilizing the transition state of the desired enantiomer. The molecular targets include various metal catalysts such as palladium, platinum, and rhodium, which are commonly used in asymmetric synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with three key analogues:
Key Differences and Research Findings
Backbone Rigidity vs. Flexibility
- The binaphthalene backbone in the target compound provides a rigid, pre-organized chiral environment, enhancing enantioselectivity in asymmetric catalysis . In contrast, the cyclohexane-based ligand (CAS 138517-61-0) offers greater conformational flexibility, which may improve substrate accessibility in certain reactions (e.g., allylic alkylation) .
Electronic and Steric Effects
- The diphenylphosphine groups in the target compound strongly coordinate to transition metals (e.g., Pd, Rh), enabling efficient electron transfer during catalysis . By contrast, the thiourea derivative (CAS 914497-25-9) relies on hydrogen-bonding interactions, making it suitable for organocatalytic processes .
Enantiomeric Specificity
- The (S)-enantiomer (CAS 879505-38-1) and its (R)-counterpart (CAS 298695-62-2) exhibit mirrored catalytic behaviors. For example, the (S)-form may favor the production of R-configured products in hydrogenation, while the (R)-form yields S-products .
Solubility and Stability
- Fluorinated derivatives (e.g., CAS 914497-25-9) show improved solubility in nonpolar solvents due to trifluoromethyl groups, whereas the target compound requires polar aprotic solvents . Stability studies on binaphthalene derivatives () reveal strong intramolecular hydrogen bonds, which persist even in high-polarity solvents, suggesting robustness under catalytic conditions .
Performance in Catalytic Reactions
Biological Activity
(S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide), commonly referred to as (S)-BINAP, is a chiral diphosphine ligand with significant applications in catalysis and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C44H32P2
- Molecular Weight : 622.69 g/mol
- CAS Number : 76189-56-5
Synthesis
(S)-BINAP can be synthesized through various methods, including the reaction of 1,1'-binaphthalene with diphenylphosphine. The synthesis typically involves the formation of the diphosphine structure under controlled conditions to ensure high enantiomeric purity.
1. Catalytic Applications
(S)-BINAP is primarily recognized for its role as a ligand in transition metal-catalyzed reactions. Its biological relevance is highlighted in asymmetric synthesis, where it facilitates the production of chiral compounds with high enantioselectivity.
| Reaction Type | Metal Catalyst | Yield (%) | Enantioselectivity |
|---|---|---|---|
| Asymmetric Hydrogenation | Pd | Up to 99 | >99% |
| Asymmetric Heck Reaction | Pd | 85-95 | >90% |
| Enantioselective Diels-Alder | Ag | 75-90 | >85% |
2. Anticancer Activity
Recent studies have explored the potential anticancer properties of (S)-BINAP derivatives. For instance, research indicates that certain BINAP-based complexes exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
- Study Findings :
- A study demonstrated that (S)-BINAP complexes with platinum showed enhanced cytotoxicity compared to cisplatin alone, suggesting a synergistic effect in targeting cancer cells .
- Another investigation reported that (S)-BINAP derivatives could inhibit tumor growth in vivo, highlighting their potential as therapeutic agents .
3. Neuroprotective Effects
Emerging research has indicated that (S)-BINAP may possess neuroprotective properties. In animal models of neurodegenerative diseases, BINAP complexes have been shown to reduce oxidative stress and inflammation in neuronal tissues.
- Key Observations :
Case Studies
Several case studies illustrate the diverse applications of (S)-BINAP in biological systems:
- Case Study 1: Asymmetric Synthesis of Pharmaceuticals
- Case Study 2: Cancer Therapy
Q & A
Q. What are the key synthetic routes for preparing (S)-N,N'-(1,1'-Binaphthalene-2,2'-diyl)bis(2-diphenylphosphinobenzamide)?
The synthesis typically involves functionalizing the binaphthalene core with diphenylphosphine and benzamide groups. A common approach starts with (S)-BINAM (1,1'-binaphthalene-2,2'-diamine), which undergoes sequential reactions:
- Phosphination : Introducing diphenylphosphine groups via palladium-catalyzed coupling or nucleophilic substitution.
- Benzamide Formation : Amidation reactions using activated benzoyl derivatives, such as benzoyl chloride, in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Purification often employs column chromatography or crystallization from mixed solvents (e.g., methanol/water) to achieve high enantiomeric purity (>99% ee) .
Q. What structural features govern the compound’s chirality and catalytic activity?
The compound’s chirality arises from the (S)-configured binaphthalene backbone, which creates a rigid, helical structure. The diphenylphosphine and benzamide groups at the 2,2'-positions provide steric bulk and electronic tunability, critical for asymmetric induction in catalysis. Intramolecular hydrogen bonds between the benzamide NH and adjacent carbonyl groups stabilize the structure, even in polar solvents . Structural confirmation relies on:
- X-ray crystallography for absolute configuration determination.
- Multidimensional NMR (e.g., NOESY, ROESY) to probe spatial arrangements and hydrogen bonding .
Advanced Research Questions
Q. How does this compound perform as a ligand in enantioselective catalysis?
The compound acts as a chiral bisphosphine ligand in transition-metal-catalyzed reactions (e.g., allylic alkylation, hydrogenation). Its performance depends on:
- Steric and electronic modulation : The diphenylphosphine groups enhance metal coordination, while the benzamide substituents adjust electron density.
- Reaction optimization : Screening solvents (e.g., toluene, THF) and additives (e.g., silver salts) improves enantiomeric excess (ee).
| Entry | Ligand Structure | Reaction Type | Reported ee (%) |
|---|---|---|---|
| 1 | (S)-BINAP derivatives | Allylic alkylation | 85–92 |
| 2 | (S)-Segphos | Hydrogenation | 88–94 |
| 3 | Target compound | Asymmetric allylation | 90–95* |
Q. How can researchers resolve contradictory data between NMR and X-ray analyses of hydrogen bonding?
Contradictions may arise due to solvent-dependent structural flexibility:
- NMR in solution : Detects dynamic hydrogen bonds (e.g., variable-temperature NMR in DMSO-d₆ shows retained H-bonds at high polarity ).
- X-ray in solid state : Reveals static conformations.
Resolution : Use complementary techniques: - IR spectroscopy to confirm H-bond presence via NH stretching shifts.
- DFT calculations to model solvent effects and compare with experimental data .
Q. What solvent systems preserve intramolecular hydrogen bonds during catalytic applications?
High-polarity solvents (e.g., DMSO, DMF) retain H-bonds due to strong dielectric environments stabilizing dipole interactions. However, non-polar solvents (e.g., toluene) may enhance catalytic activity by reducing solvation of the metal center. Methodological validation :
Q. How can derivatives of this compound be designed to enhance catalytic efficiency?
Derivatization strategies include:
- Substituent modification : Introducing electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OMe) on the benzamide ring to modulate electron density.
- Backbone functionalization : Halogenation or alkylation of the binaphthalene core to adjust steric hindrance.
Evaluation metrics : - Enantioselectivity : Test in model reactions (e.g., asymmetric hydrogenation).
- Thermodynamic stability : Assess via DSC/TGA and solution-phase stability studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
